molecular formula C11H16ClNO B1433094 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1376054-09-9

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No. B1433094
CAS RN: 1376054-09-9
M. Wt: 213.7 g/mol
InChI Key: KXPFTVMSRCJTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride” is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound may be utilized in the development of anticancer agents due to its structural similarity to benzofuran compounds known to exhibit significant cell growth inhibitory effects . For instance, certain benzofuran derivatives have shown inhibitory rates of over 50% in leukemia and ovarian cancer cell lines . This suggests potential applications in targeted cancer therapies with minimal side effects.

Antibacterial Properties

The antibacterial activity of benzofuran compounds is another area of interest. Derivatives of benzofuran have been tested for their cytotoxic properties on various bacterial strains, including standard and clinical strains . This indicates the potential for developing new antibacterial agents that could be effective against resistant bacteria.

Antiviral Applications

The structural framework of benzofuran derivatives has been associated with anti-hepatitis C virus activity . This suggests that the compound could be investigated for its potential use in antiviral drug development, especially for diseases where current treatment options are limited.

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are being studied for their potential as antimicrobial agents and are considered promising compounds with target therapy potentials . The development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs is a future research direction .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that modulates their activity, leading to changes in cellular function . This can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

, benzofuran derivatives have been shown to impact a variety of pathways. These include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication . The compound’s effects on these pathways can lead to downstream effects such as cell death, inhibition of growth, reduction of oxidative damage, and inhibition of viral replication.

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have similar effects, potentially leading to cell death or inhibition of cell growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFTVMSRCJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.